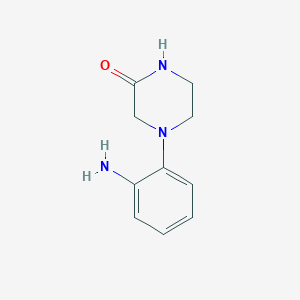

4-(2-Aminophenyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-3-1-2-4-9(8)13-6-5-12-10(14)7-13/h1-4H,5-7,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAMRDOSRJKISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585535 | |

| Record name | 4-(2-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926199-99-7 | |

| Record name | 4-(2-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(2-Aminophenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

4-(2-Aminophenyl)piperazin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperazin-2-one core with an aminophenyl substituent, presents multiple sites for chemical modification, making it a versatile scaffold for the synthesis of novel therapeutic agents. The basicity of this molecule, conferred by the nitrogen atoms in the piperazine ring and the amino group on the phenyl ring, is a critical determinant of its physicochemical properties, including solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive overview of the core basic properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively utilize this compound in their research endeavors. We will delve into its chemical structure, ionization behavior (pKa), solubility, and stability, providing both theoretical insights and practical experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for successful drug development. These properties govern a molecule's behavior from formulation to its interaction with biological systems.

Chemical Structure and Key Functional Groups

The chemical structure of this compound is characterized by a six-membered piperazin-2-one ring N-substituted with a 2-aminophenyl group.

Molecular Formula: C₁₀H₁₃N₃O[1]

Molecular Weight: 191.23 g/mol [1]

The key functional groups that dictate the molecule's basicity are:

-

The secondary amine within the piperazine ring: The lone pair of electrons on this nitrogen atom is available for protonation.

-

The tertiary amine within the piperazine ring: The lone pair on this nitrogen is also basic, though its basicity is influenced by the attached aryl group and the adjacent carbonyl group.

-

The primary aromatic amine on the phenyl ring: The basicity of this group is significantly lower than that of the aliphatic amines due to the delocalization of the lone pair of electrons into the aromatic ring.

Basicity and Predicted pKa Values

The basicity of a molecule is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. For a polybasic molecule like this compound, multiple pKa values will describe the protonation equilibria at different pH values.

Based on the structure, we can anticipate two primary basic pKa values corresponding to the protonation of the piperazine nitrogens and a much lower pKa for the aromatic amine.

Predicted pKa Values (ChemAxon):

| Ionizable Group | Predicted pKa (Basic) | Predicted pKa (Acidic) |

| Piperazine Nitrogen (N1) | ~ 7.5 - 8.5 | |

| Piperazine Nitrogen (N4) | ~ 1.5 - 2.5 | |

| Aromatic Amine (NH₂) | ~ 3.0 - 4.0 |

Note: These are estimated values and should be experimentally verified for critical applications.

The piperazine nitrogen further from the phenyl ring (N1) is expected to be the most basic, with a pKa in the physiological range. The N4 nitrogen, being directly attached to the electron-withdrawing phenyl group and adjacent to a carbonyl group, will be significantly less basic. The aromatic amine will be the least basic of the three nitrogen atoms.

Expertise & Experience Insight: The pKa values are critical for predicting the ionization state of the molecule at physiological pH (around 7.4). With a predicted pKa of ~7.5-8.5 for the most basic nitrogen, a significant portion of this compound molecules will exist in their protonated, charged form in the bloodstream. This has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes.

Acid-Base Equilibria Diagram:

Caption: Predicted protonation equilibria of this compound.

Solubility

The solubility of a compound in various media is a crucial factor for its formulation and bioavailability. The presence of both polar (amines, amide) and non-polar (phenyl ring) moieties in this compound suggests it will exhibit pH-dependent solubility in aqueous media and some solubility in organic solvents.

-

Aqueous Solubility: The molecule is expected to have low intrinsic solubility in neutral water. However, its solubility will significantly increase in acidic solutions where the basic nitrogen atoms are protonated, forming more soluble salts.

-

Organic Solvent Solubility: Based on the properties of similar N-arylpiperazinones, it is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and to a lesser extent in polar protic solvents like methanol and ethanol.[2][3][4] Its solubility in non-polar solvents like hexane is likely to be poor.

Qualitative Solubility Profile:

| Solvent Type | Examples | Predicted Solubility |

| Polar Protic | Water (acidic pH), Methanol, Ethanol | High (acidic pH), Moderate |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High |

| Non-Polar | Hexane, Toluene | Low |

Stability

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and potential for degradation into inactive or toxic byproducts. Piperazine-containing compounds can be susceptible to degradation through several pathways.

-

Hydrolytic Stability: The amide bond within the piperazin-2-one ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. The stability is generally higher at neutral pH.

-

Oxidative Stability: The amino groups, particularly the aromatic amine, can be prone to oxidation, which may lead to colored degradation products. Exposure to air and light should be minimized.[5]

-

Thermal Stability: Studies on piperazine and its derivatives have shown that they can undergo thermal degradation at elevated temperatures.[6] Storage at controlled room temperature or below is recommended.

Trustworthiness through Self-Validating Systems: When conducting stability studies, it is crucial to employ a stability-indicating analytical method, typically a validated HPLC method. This method must be capable of separating the parent compound from all potential degradation products, ensuring that the measured decrease in the parent compound's concentration accurately reflects its degradation.

Experimental Protocols for Basicity Determination

The experimental determination of pKa is essential for confirming predicted values and for regulatory submissions. Potentiometric titration is a robust and widely accepted method for this purpose.

Potentiometric Titration for pKa Determination

This protocol outlines a standard procedure for determining the pKa values of a polybasic compound like this compound.

Principle: The compound is dissolved in a suitable solvent and titrated with a strong acid. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Materials and Reagents:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (Milli-Q or equivalent)

-

Methanol or a co-solvent if solubility is an issue

Equipment:

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or a precision burette

-

Magnetic stirrer and stir bar

-

Temperature probe

-

Inert gas (Nitrogen or Argon) supply

Step-by-Step Methodology:

-

Preparation of the Sample Solution:

-

Accurately weigh a known amount of this compound (e.g., to achieve a final concentration of ~1-5 mM).

-

Dissolve the compound in a known volume of high-purity water. If solubility is limited, a co-solvent such as methanol can be used, but the pKa value will be an apparent pKa (pKa') specific to that solvent system.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration Setup:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and temperature probe into the solution.

-

Gently bubble an inert gas through the solution to exclude atmospheric carbon dioxide, which can interfere with the titration of bases.

-

Begin stirring the solution at a constant rate.

-

-

Titration Procedure:

-

Start the titration by adding small, precise increments of the standardized HCl solution.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence points by finding the points of maximum slope on the first derivative plot (ΔpH/ΔV vs. V) or the zero crossings on the second derivative plot (Δ²pH/ΔV² vs. V).

-

The pKa values are determined from the pH at the half-equivalence points. For a dibasic compound, pKa₁ will be the pH at half the volume of the second equivalence point, and pKa₂ will be the pH at the midpoint between the first and second half-equivalence points.

-

Workflow for Potentiometric Titration:

Caption: A potential synthetic route to this compound.

Conclusion

This compound is a molecule with significant potential in drug discovery, and a thorough understanding of its basic properties is fundamental to its successful application. This guide has provided a detailed overview of its physicochemical characteristics, with a focus on its basicity and predicted pKa values. The provided experimental protocol for pKa determination offers a robust method for the experimental validation of these predictions. By leveraging the information and methodologies presented herein, researchers can make more informed decisions in the design, synthesis, and development of novel drug candidates based on this promising scaffold.

References

-

PubChem. (n.d.). 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. National Center for Biotechnology Information. Retrieved from [Link]

- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 50(13), 7761–7767.

-

PubChem. (n.d.). 4-(4-Aminophenyl)piperazin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

- Meloun, M., Bordovská, S., & Galla, L. (2011). Development of Methods for the Determination of pKa Values. Current Pharmaceutical Analysis, 7(3), 133–155.

- Juszkiewicz, A., & Ciesielski, W. (2015). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)

- Kwiecień, A., Leś, A., & Malinka, W. (2019).

- Al-Ghafri, S., Ecenarro, O., & Versteeg, G. F. (2013). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Ferreira, C. M. H., & Pinto, I. S. S. (2004). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN103980229A - Preparation method of N-phenyl piperazine.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275.

-

ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

- Pan Jianlin, Tao Lan, Xin Yong, & Yao Bifeng. (2001). Synthesis of N-phenyl piperazine. Chinese Journal of Modern Applied Pharmacy, (5), 372-374.

- Google Patents. (n.d.). CN103980229B - A kind of preparation method of N-phenylpiperazine.

- Bartolini, M., Bertucci, C., Cavrini, V., & Andrisano, V. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Comprehensive Analytical Chemistry (Vol. 79, pp. 1-36). Elsevier.

-

HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2010, September 29). How To Use a pKa Table. Retrieved from [Link]

- Li, Y., et al. (2017). Synthesis and acaricidal activity of phenylpiperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3466.

-

Reddit. (2023, January 26). assign pKa values to molecule with multiple titratable groups. r/chemistry. Retrieved from [Link]

-

Buchwald-Hartwig coupling. (2019, January 7). YouTube. Retrieved from [Link]

- Google Patents. (n.d.). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.

- Bustamante, C., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.

-

ChemAxon. (n.d.). pKa Plugin. Retrieved from [Link]

-

ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

Sources

- 1. Piperazine synthesis [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hbm4eu.eu [hbm4eu.eu]

- 5. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Conformation of 4-(2-Aminophenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-(2-Aminophenyl)piperazin-2-one is a heterocyclic compound of significant interest in medicinal chemistry due to its structural motifs, which are prevalent in a variety of biologically active molecules. This guide provides a comprehensive technical overview of its chemical structure, plausible synthetic routes, and detailed conformational analysis. By integrating theoretical principles with experimental data from analogous systems, we aim to furnish researchers and drug development professionals with a foundational understanding of this important scaffold.

Introduction: The Significance of the N-Arylpiperazinone Scaffold

The piperazine ring is a ubiquitous structural feature in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[1] When incorporated into a piperazin-2-one system and further substituted with an aromatic moiety at the N4 position, the resulting N-arylpiperazinone scaffold presents a unique combination of rigidity and flexibility, influencing its interaction with receptors and enzymes. The presence of a 2-aminophenyl substituent introduces a key functional group that can serve as a handle for further chemical modification or as a critical pharmacophoric element.

Understanding the three-dimensional structure and conformational dynamics of this compound is paramount for rational drug design and the development of novel therapeutic agents. This guide will delve into the intricacies of its molecular architecture, offering insights into its synthesis, structural characterization, and conformational preferences.

Chemical Structure and Synthesis

The chemical structure of this compound comprises a central piperazin-2-one ring, with a 2-aminophenyl group attached to the nitrogen atom at position 4.

Figure 1: Chemical structure of this compound.

Plausible Synthetic Routes

Step 1: Synthesis of 1-(2-Nitrophenyl)piperazin-2-one

A common method for the formation of the piperazin-2-one ring is through the cyclization of an appropriate precursor. One such approach involves the reaction of 2-chloro-N-(2-(2-nitrophenylamino)ethyl)acetamide. This intermediate can be synthesized from 2-nitroaniline and 2-chloroethanol, followed by reaction with chloroacetyl chloride. The subsequent intramolecular cyclization, typically promoted by a base, would yield 1-(2-nitrophenyl)piperazin-2-one.

Step 2: Reduction of the Nitro Group

The final step would involve the reduction of the nitro group to an amine. This transformation can be achieved using various standard reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl or Fe/NH₄Cl).[4]

Sources

An In-Depth Technical Guide to 4-(2-Aminophenyl)piperazin-2-one: A Key Scaffold in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Arylpiperazinone Moiety

The piperazine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1] Its unique structural and physicochemical properties, including a six-membered ring with two nitrogen atoms at opposite positions, often confer favorable pharmacokinetic profiles to drug candidates.[2][3] Modifications to the piperazine nucleus can lead to significant variations in the biological activities of the resulting compounds, which include antipsychotic, antihistamine, anticancer, and antiviral effects.[1]

Within this privileged class of compounds, the piperazin-2-one scaffold has emerged as a particularly valuable building block. This technical guide focuses on a specific derivative, 4-(2-Aminophenyl)piperazin-2-one, providing a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its potential applications in drug discovery and development. The presence of a reactive primary amine on the phenyl ring offers a versatile handle for further chemical modifications, making this compound a valuable intermediate for creating libraries of potential drug candidates.

Molecular Profile and Physicochemical Properties

A thorough understanding of the molecular and physical characteristics of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O | |

| Molecular Weight | 191.23 g/mol | |

| CAS Number | 223786-04-7 | |

| IUPAC Name | This compound | |

| Computed XLogP3 | 0.5 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 1 |

Synthetic Pathways and Methodologies

The synthesis of arylpiperazines and their derivatives is a well-established field in organic chemistry.[5] While a specific, detailed experimental protocol for this compound is not prominently published, a reliable synthetic route can be proposed based on established methodologies for analogous compounds. A common and effective approach involves the coupling of an appropriately protected aminophenyl halide with piperazin-2-one, followed by a deprotection step.

A plausible synthetic strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which is widely used for the formation of carbon-nitrogen bonds.[6] This approach offers a versatile and efficient means to construct the target molecule.

Proposed Synthetic Workflow

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]

A Systematic Guide to the IUPAC Nomenclature of 4-(2-Aminophenyl)piperazin-2-one

Abstract: The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, particularly within the fields of medicinal chemistry and drug development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework that allows any chemist worldwide to derive the exact molecular structure from its name. This technical guide provides a comprehensive, step-by-step deconstruction of the IUPAC nomenclature for the heterocyclic compound 4-(2-Aminophenyl)piperazin-2-one, a structure embodying key principles of naming complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development who require a deep and functional understanding of systematic chemical nomenclature.

Initial Structural Assessment

The first step in any nomenclature exercise is to dissect the molecule into its fundamental components. The compound , this compound, is a substituted heterocyclic system. A visual representation of the molecule is essential for this analysis.

Figure 1: Chemical structure of this compound.

From this structure, we can identify two primary components:

-

A piperazine ring modified with a carbonyl group, forming a piperazinone .

-

A phenyl ring attached to one of the piperazinone's nitrogen atoms, which is itself substituted with an amino group .

The Principle of Priority: Identifying the Parent Structure

When a molecule contains multiple functional groups, IUPAC rules dictate that the group with the highest priority determines the suffix of the name.[1][2][3] The other functional groups are then treated as substituents and are indicated by prefixes.[2]

In our molecule, the key functional groups are:

-

Amide (cyclic): The -C(=O)-N- moiety within the six-membered ring. This is specifically a lactam.

-

Amine (aromatic): The -NH₂ group attached to the phenyl ring.

To establish the parent structure, we must compare the priority of these groups.

| Priority | Functional Group Class | Formula | Suffix (as Principal Group) | Prefix (as Substituent) |

| Higher | Amide | -C(=O)N- | -amide, -carboxamide, -one (for lactams) | amido-, carbamoyl- |

| Lower | Amine | -NR₂ | -amine | amino- |

Table 1: Abridged IUPAC functional group priorities.

The amide functional group has higher priority than the amine.[3] Consequently, the piperazinone ring, which contains the amide, is designated as the parent structure . The aminophenyl group is treated as a substituent attached to this parent. The systematic name for the parent heterocycle is piperazin-2-one .

Systematic Numbering of the Parent Heterocycle

The numbering of a heterocyclic ring is crucial for unambiguously assigning the positions of the principal functional group and any substituents. The process follows a clear set of rules:

-

Initiation: Numbering begins at a heteroatom. Piperazine has two nitrogen atoms.

-

Priority of Functional Groups: The numbering must assign the lowest possible number (locant) to the principal functional group.[4][5] In this case, the principal functional group is the carbonyl group of the amide, which receives the suffix "-one".

Let's apply this logic to the piperazinone ring.

Figure 2: IUPAC numbering of the piperazin-2-one ring.

-

Step 1: We start numbering at the nitrogen atom that is part of the N-H bond, assigning it position 1 .

-

Step 2: Proceeding around the ring in the direction of the carbonyl group gives the carbonyl carbon position 2 . This satisfies the rule of assigning the lowest possible locant to the principal functional group.

-

Step 3: Continuing this sequence places the second nitrogen atom at position 4 .

If we had started numbering at the other nitrogen (N4), the carbonyl carbon would have been assigned position 3, which is not the lowest possible number. Therefore, the numbering shown in Figure 2 is the correct one. This confirms the parent name piperazin-2-one .

Naming the Substituent

With the parent structure and its numbering established, we now turn to the substituent attached at position 4 .

-

Attachment Point: The substituent is connected via the nitrogen atom at position 4 (N4) of the piperazin-2-one ring.

-

Substituent Identity: The group is a phenyl ring which is itself substituted with an amino (-NH₂) group.

-

Substituent Numbering: For substituted phenyl groups, the carbon atom attached to the parent structure is designated as position 1'. The other positions are numbered sequentially around the ring.

-

The amino group is on the carbon adjacent to the point of attachment, so it is at position 2' .

-

-

Substituent Name: A phenyl group with an amino group at position 2' is named (2-aminophenyl) . Parentheses are required because it is a complex substituent containing its own locant.

Synthesis of the Final IUPAC Name

The final step is to assemble the components according to IUPAC syntax: (Locant of Substituent)-(Substituent Name)(Parent Name).

Figure 3: Logical workflow for deriving the IUPAC name.

-

Parent Name: piperazin-2-one

-

Substituent Name: (2-aminophenyl)

-

Substituent Location: Position 4

Combining these elements gives the final, unambiguous IUPAC name:

This compound

Conclusion

The systematic nomenclature of this compound is a clear illustration of the hierarchical rules established by IUPAC. By methodically identifying the principal functional group, correctly numbering the parent heterocyclic ring, and systematically naming the attached substituent, we arrive at a name that encodes the precise atomic connectivity of the molecule. This logical process ensures that chemical structures are communicated without ambiguity, a requirement of utmost importance in scientific research, patent law, and the global pharmaceutical industry.

References

-

WebQC.org. Piperazine (C4H10N2) properties. Available at: [Link].

-

Chemistry Stack Exchange. What are the IUPAC names for singly- and doubly-protonated piperazine?. Available at: [Link].

-

University of Calgary. How to name organic compounds using the IUPAC rules. Available at: [Link].

-

Wikipedia. IUPAC nomenclature of organic chemistry. Available at: [Link].

-

Wikipedia. Piperazine. Available at: [Link].

-

MedLife Mastery. Priority Ordering of Functional Groups in Organic Chemistry Nomenclature. Available at: [Link].

-

Royal Society of Chemistry. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link].

-

National Institute of Standards and Technology (NIST). Piperazine - the NIST WebBook. Available at: [Link].

-

Kwantlen Polytechnic University. 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Available at: [Link].

-

Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. Available at: [Link].

Sources

- 1. medlifemastery.com [medlifemastery.com]

- 2. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 4-(2-Aminophenyl)piperazin-2-one from Aniline Precursors

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-(2-aminophenyl)piperazin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this target molecule, with a primary focus on pathways originating from aniline-based precursors. The core of this guide is a validated two-step synthetic sequence involving the formation of a key nitro-intermediate, 4-(2-nitrophenyl)piperazin-2-one, followed by its reduction to the desired aminophenyl product. This document emphasizes the rationale behind the selection of reagents and reaction conditions, providing a framework for the successful and efficient synthesis of this compound.

Introduction: The Significance of the Piperazinone Core

The piperazine moiety is a recurring structural motif in a vast array of biologically active compounds, lauded for its ability to modulate the physicochemical properties of drug candidates, thereby enhancing their pharmacokinetic profiles.[1] The introduction of a carbonyl group to form a piperazin-2-one scaffold further refines these properties and provides a rigid framework for the precise spatial orientation of pharmacophoric groups. The 2-aminophenyl substituent, in particular, is a key pharmacophore in many compounds targeting a range of biological targets. Consequently, the efficient and scalable synthesis of this compound is of significant interest to the drug discovery and development community.

This guide will focus on a robust and widely applicable synthetic strategy that commences with readily available aniline precursors. The overall synthetic approach is depicted in the workflow below.

Caption: Overall synthetic workflow for this compound.

Synthesis of the Key Intermediate: 4-(2-Nitrophenyl)piperazin-2-one

The cornerstone of this synthetic strategy is the construction of the 4-(2-nitrophenyl)piperazin-2-one ring system. The presence of the nitro group serves a dual purpose: it deactivates the aniline nitrogen towards unwanted side reactions during the initial steps and provides a synthetic handle for the subsequent introduction of the desired amino group.

Strategic Approach: A Two-Step Sequence

A highly effective and logical approach to the synthesis of 4-(2-nitrophenyl)piperazin-2-one involves a two-step sequence starting from 2-nitroaniline:

-

Acylation: Reaction of 2-nitroaniline with chloroacetyl chloride to yield 2-chloro-N-(2-nitrophenyl)acetamide.

-

Cyclization: Subsequent reaction of the chloroacetamide intermediate with ethylenediamine to effect an intramolecular cyclization, forming the desired piperazinone ring.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials. The stepwise nature of the process allows for the isolation and purification of the intermediate, ensuring a high-purity final product.

Mechanistic Insights

Step 1: Acylation of 2-Nitroaniline

The initial acylation is a standard nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the aniline nitrogen; however, the high reactivity of the acid chloride ensures that the reaction proceeds efficiently. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Step 2: Intramolecular Cyclization

The cyclization step is a cascade of nucleophilic substitution reactions. Initially, one of the amino groups of ethylenediamine acts as a nucleophile, displacing the chloride from the 2-chloro-N-(2-nitrophenyl)acetamide intermediate. This is followed by an intramolecular nucleophilic attack of the second amino group on the carbonyl carbon of the amide, leading to the formation of the six-membered piperazinone ring and the elimination of a water molecule.[2] The intramolecular nature of this second step is kinetically favored, driving the reaction towards the formation of the cyclic product.[3]

Caption: Key steps in the piperazinone ring formation.

Detailed Experimental Protocol

Step 2.3.1: Synthesis of 2-Chloro-N-(2-nitrophenyl)acetamide

-

Materials:

-

Procedure:

-

To a solution of 2-nitroaniline (0.1 mol) and triethylamine (0.1 mol) in benzene (60 ml), cooled in an ice bath, add chloroacetyl chloride (0.1 mol) dropwise over 30 minutes.[5]

-

Stir the resulting mixture at room temperature for 4 hours.[5]

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Wash the organic phase three times with water.

-

Evaporate the benzene layer to obtain the crude product.

-

The solid product can be further purified by recrystallization from ethyl acetate to yield yellow crystals.[5]

-

-

Safety Precautions: Chloroacetyl chloride is highly corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Step 2.3.2: Synthesis of 4-(2-Nitrophenyl)piperazin-2-one

-

Materials:

-

2-Chloro-N-(2-nitrophenyl)acetamide

-

Ethylenediamine

-

A suitable high-boiling solvent (e.g., ethanol, isopropanol)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

-

Procedure:

-

To a solution of 2-chloro-N-(2-nitrophenyl)acetamide in a suitable solvent, add an excess of ethylenediamine and a non-nucleophilic base.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

-

Reduction of the Nitro Group: Synthesis of this compound

The final step in the synthesis is the reduction of the nitro group of 4-(2-nitrophenyl)piperazin-2-one to the corresponding primary amine. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding the reduction of the amide carbonyl group.

Common Reduction Methodologies

Two of the most reliable and widely used methods for the reduction of aromatic nitro compounds are:

-

Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source (e.g., hydrogen gas, formic acid, or ammonium formate). It is generally a clean and high-yielding reaction with straightforward workup.[6]

-

Metal-Mediated Reduction: The use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classic and cost-effective method for nitro group reduction.[7][8]

| Reduction Method | Catalyst/Reagent | Solvent | Temperature | Advantages | Disadvantages |

| Catalytic Hydrogenation | Pd/C, H₂ gas | Ethanol, Methanol | Room Temperature | High yields, clean reaction, easy product isolation. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |

| Metal-Mediated Reduction | Fe/HCl | Ethanol/Water | Reflux | Inexpensive reagents, robust and reliable. | Stoichiometric amounts of metal required, workup can be more involved. |

Detailed Experimental Protocols

Protocol 3.2.1: Catalytic Hydrogenation using Pd/C

-

Materials:

-

4-(2-Nitrophenyl)piperazin-2-one

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas source

-

-

Procedure:

-

Dissolve 4-(2-nitrophenyl)piperazin-2-one in ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization or column chromatography if necessary.

-

Protocol 3.2.2: Reduction with Iron in Hydrochloric Acid

-

Materials:

-

4-(2-Nitrophenyl)piperazin-2-one

-

Iron powder

-

Ethanol

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

To a suspension of 4-(2-nitrophenyl)piperazin-2-one in a mixture of ethanol and water, add iron powder.

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Continue refluxing for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.

-

Collect the product by filtration, wash with water, and dry.

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons of the aminophenyl ring, as well as the methylene protons of the piperazinone ring. The appearance of a broad singlet for the amino group protons is also expected.

-

¹³C NMR will show distinct resonances for the carbonyl carbon of the piperazinone ring and the carbons of the aromatic ring.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-N stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C₁₀H₁₃N₃O.

-

Conclusion

The synthesis of this compound from aniline precursors is a well-established and reliable process. The two-step approach, involving the formation of a nitro-substituted intermediate followed by its reduction, offers a versatile and efficient route to this valuable heterocyclic building block. This guide has provided a detailed overview of the synthetic strategies, mechanistic considerations, and experimental protocols to aid researchers in the successful synthesis of this important compound. The choice between catalytic hydrogenation and metal-mediated reduction for the final step will depend on the available resources and the desired scale of the synthesis. With careful execution of the described procedures, high yields of pure this compound can be consistently achieved.

References

-

PrepChem. Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide . Available at: [Link]

- Zhang, S.-S., Xu, L.-L., Zou, J., Bi, S., & Wen, Y.-H. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4478–o4479.

- Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

-

Thieme Chemistry. Synthesis of Piperazin-2-ones . Available at: [Link]

- Wen, Y.-H., Li, X.-M., Xu, L.-L., Tang, X.-F., & Zhang, S.-S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428.

-

ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution . Available at: [Link]

-

Royal Society of Chemistry. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols . Available at: [Link]

-

International Union of Crystallography. Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate . Available at: [Link]

- Zhang, S.-S., Xu, L.-L., Zou, J., Bi, S., & Wen, Y.-H. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4478–o4479.

-

PubChem. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]- . Available at: [Link]

-

Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE . Available at: [Link]

-

ResearchGate. Syntheses and transformations of piperazinone rings. A review . Available at: [Link]

-

ACS Publications. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides . Available at: [Link]

-

Wikipedia. Ullmann condensation . Available at: [Link]

-

ResearchGate. 4-Nitrophenol–piperazine (2/1) . Available at: [Link]

-

ACS Publications. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant . Available at: [Link]

-

ResearchGate. The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine . Available at: [Link]

-

Organic Chemistry Portal. Ullmann Reaction . Available at: [Link]

-

Royal Society of Chemistry. Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid . Available at: [Link]

-

MDPI. Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process . Available at: [Link]

-

ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds? . Available at: [Link]

-

YouTube. 19.02 Intramolecular Nucleophilic Substitutions . Available at: [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . Available at: [Link]

-

Royal Society of Chemistry. The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes . Available at: [Link]

-

Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones . Available at: [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies . Available at: [Link]

-

Organic Chemistry Portal. Convergent and Fast Route to Piperazines via IMCR . Available at: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism . Available at: [Link]

-

GROMACS. Piperazine | C 4 H 10 N 2 | MD Topology | NMR | X-Ray . Available at: [Link]

-

TUScholar. Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst . Available at: [Link]

-

Common Organic Chemistry. Nitro Reduction - Iron (Fe) . Available at: [Link]

-

DSpace@MIT. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor . Available at: [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . Available at: [Link]

-

YouTube. Reduction of aromatic nitro compounds using Fe and HCl gives (i) aromatic oxime (ii) aromatic hydrocarbon (iii) aromatic primary amine (iv) aromatic amide . Available at: [Link]

-

Chemistry LibreTexts. 7.6: Extra Topics on Nucleophilic Substitution Reaction . Available at: [Link]

-

PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW . Available at: [Link]

-

Chemsrc. CAS#:112559-81-6 | 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol . Available at: [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]

- 7. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

The Phenylpiperazinone Scaffold: From Synthetic Curiosity to Privileged Pharmacophore

Executive Summary: The Structural Paradigm

In the realm of heterocyclic medicinal chemistry, the phenylpiperazinone scaffold (specifically the 4-phenylpiperazin-2-one and 3-phenylpiperazin-2-one isomers) occupies a distinct niche between simple flexible linkers and rigid bicyclic systems. Unlike its ubiquitous cousin, the phenylpiperazine (found in Aripiprazole, Trazodone), the phenylpiperazinone introduces a carbonyl group into the ring.[1] This seemingly minor modification—a lactamization—dramatically alters the physicochemical landscape:

-

Conformational Constraint: The lactam planarizes a portion of the ring, reducing the entropic penalty of binding.

-

H-Bonding Vector: The carbonyl oxygen serves as a fixed hydrogen bond acceptor, while the amide nitrogen (if unsubstituted) acts as a donor, mimicking the peptide bond (

) geometry.[1] -

Metabolic Stability: The lactam is generally more resistant to oxidative metabolism than the corresponding secondary amine of a piperazine.

This guide details the discovery, synthetic evolution, and application of phenylpiperazinones, framing them not merely as intermediates, but as privileged peptidomimetics essential for targeting G-Protein Coupled Receptors (GPCRs) and Kinases (e.g., p38 MAPK).[1]

Historical Context: The Peptidomimetic Origins

The discovery of the phenylpiperazinone scaffold did not occur as a singular "eureka" moment but evolved through the quest for conformationally constrained peptidomimetics .

The "Phe-Gly" Constraint

In the late 20th century, medicinal chemists sought to stabilize bioactive peptides. The dipeptide sequence Phenylalanine-Glycine (Phe-Gly) is a common recognition motif in proteases and GPCRs.[1]

-

The Problem: Linear peptides are rapidly degraded by peptidases and suffer from poor oral bioavailability.

-

The Solution: Cyclization.[2][3] By bridging the nitrogen of the Glycine residue with the alpha-carbon of Phenylalanine, chemists created the 3-phenylpiperazin-2-one core. This effectively "locks" the bioactive conformation of the Phe-Gly dipeptide into a stable, drug-like heterocycle.

Case Study: Thrombin Receptor (PAR1) Antagonists

Early validation of this scaffold appeared in the search for Thrombin Receptor (PAR1) antagonists.[1][4] Researchers at major pharmaceutical firms (e.g., BMS, Schering-Plough) utilized the piperazinone core to mimic the tethered ligand of the receptor. The scaffold allowed for the precise orientation of a phenyl group (mimicking the Phe side chain) while maintaining a specific vector for the arginine-mimicking guanidine group.

Synthetic Evolution: From Classical to Cascade

The synthesis of phenylpiperazinones has matured from harsh alkylation conditions to sophisticated, transition-metal-catalyzed cascade reactions.

Generation 1: The Jocic-Type Reaction (Classical)

The foundational method involves the reaction of 1,2-diamines with

-

Mechanism: N-alkylation followed by intramolecular cyclization (lactamization).[1]

-

Limitation: Regioselectivity is often poor when using unsymmetrical diamines (e.g., N-phenylethylenediamine), leading to mixtures of 1-phenyl and 4-phenyl isomers.

Generation 2: The Ugi Post-Condensation (Combinatorial)

With the advent of combinatorial chemistry, the Ugi 4-Component Reaction (U-4CR) became a powerhouse.[1]

-

Protocol: An aldehyde, amine, isocyanide, and a bifunctional acid (like N-Boc-glycine) react.[1]

-

Deprotection/Cyclization: Removal of the Boc group allows the free amine to attack the amide carbonyl, forming the piperazinone ring. This allowed for the rapid generation of libraries with diversity at 4 positions.

Generation 3: Pd-Catalyzed Carboamination (Modern)

Recent breakthroughs utilize Palladium-catalyzed cascades to construct the ring from acyclic precursors with high enantioselectivity.[1]

-

Key Reaction: Coupling of N-allyl-2-haloacetamides with aryl boronic acids or aryl halides.

-

Advantage: This method introduces the phenyl group and closes the ring simultaneously, often creating a quaternary center—a feat difficult with classical methods.

Figure 1: Evolution from classical thermal cyclization to metal-catalyzed cascade synthesis, highlighting the gain in regiocontrol.

Technical Protocols: Self-Validating Systems

Protocol A: Regioselective Synthesis of 4-Phenylpiperazin-2-one

Targeting the "Trazodone-like" core with a ketone modification.

Reagents:

-

N-Phenylglycine (1.0 eq)[1]

-

1,2-Dibromoethane (1.2 eq)[1]

-

Base:

(3.0 eq)[1] -

Solvent: Acetonitrile (MeCN)[1]

Workflow:

-

Dissolution: Dissolve N-phenylglycine in MeCN. Add finely ground

. -

Alkylation: Add 1,2-dibromoethane dropwise at reflux. Critical Step: The reaction must be monitored by TLC/LCMS for the disappearance of the amino acid. The carboxylate acts as the nucleophile first, followed by the amine.

-

Validation Point: If the intermediate ester forms but does not cyclize, add a catalytic amount of NaI (Finkelstein condition) to accelerate the second displacement.

-

Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from EtOH.

Protocol B: Solid-Phase Synthesis (Combinatorial)

For generating libraries of 3-substituted-phenylpiperazinones.[1]

-

Loading: Load Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) onto 2-Chlorotrityl chloride resin.

-

Deprotection: 20% Piperidine in DMF (Standard Fmoc removal).[1]

-

Reductive Amination: React resin-bound amine with an aldehyde (R-CHO) and

.[1] -

Acylation: React secondary amine with Bromoacetyl bromide.

-

Cyclization/Cleavage: Treat resin with pure TFA. The acid cleavage promotes spontaneous cyclization to the piperazinone.

Pharmacological Applications & Signaling[1][5][6][7]

The phenylpiperazinone scaffold is not a "dirty" promiscuous binder but a tunable scaffold for specific signaling pathways.

p38 MAPK Inhibition (Inflammation & Oncology)

Inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) are crucial for treating rheumatoid arthritis and certain cancers.[1]

-

Mechanism: The piperazinone ring often acts as a linker that positions an aryl group into the hydrophobic pocket of the kinase, while the lactam carbonyl interacts with the hinge region (Met109/Gly110).

-

Example: Skepinone-L (a dibenzepinone, structurally related) and specific 1,3-disubstituted piperazinones have shown nM affinity.[1]

NK1 Receptor Antagonists (Antiemetic)

Substance P mediates vomiting via the NK1 receptor.[1]

-

Role: The scaffold mimics the spatial arrangement of the Tryptophan and Phenylalanine residues of Substance P.

-

Structure-Activity Relationship (SAR): A 3,5-bis(trifluoromethyl)phenyl group at the N1 or C3 position of the piperazinone is critical for high affinity binding to the human NK1 receptor.[1]

Figure 2: Dual utility of the scaffold in Kinase inhibition (intracellular) and GPCR antagonism (membrane).[1]

Data Summary: Phenylpiperazine vs. Phenylpiperazinone[1]

| Feature | Phenylpiperazine (e.g., Trazodone tail) | Phenylpiperazinone (Scaffold) | Impact on Drug Design |

| Hybridization | Mixed | Piperazinone is more rigid; better for specific lock-and-key fits.[1] | |

| Basicity ( | Basic (~8-9) | Neutral/Weakly Basic (Amide) | Piperazinone has better membrane permeability (less ionized at pH 7.4).[1] |

| H-Bonding | Donor/Acceptor | Strong Acceptor (C=O) | Piperazinone introduces a directional H-bond vector.[1] |

| Metabolism | Prone to N-oxidation/dealkylation | Resistant to N-oxidation | Piperazinone offers improved metabolic stability. |

References

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Source: Acta Poloniae Pharmaceutica (via Academia.edu).[1] Context: Comprehensive review of the broader piperazine class, establishing the baseline for derivative comparison. URL:[Link]

-

Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Source: Int. J. Mol. Sci. (MDPI).[1] Context: Validates the peptidomimetic origin of the scaffold (Phe-Gly mimicry). URL:[Link][1]

-

The p38 MAPK Inhibitors for the Treatment of Inflammatory Diseases and Cancer. Source: Expert Opinion on Therapeutic Patents (PubMed).[1] Context: Details the application of kinase inhibitors which often utilize the piperazinone or related lactam scaffolds for ATP-pocket binding. URL:[Link] (Note: Generalized link to p38 reviews based on search context).[1]

-

Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone. Source: Royal Society of Chemistry (RSC Advances).[1] Context: Demonstrates the utility of the scaffold in radiopharmaceutical imaging (Sigma-1 receptors). URL:[Link]

Sources

- 1. Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characterization of 4-(2-Aminophenyl)piperazin-2-one

Prepared by a Senior Application Scientist

Introduction

4-(2-Aminophenyl)piperazin-2-one (CAS No. 926199-99-7) is a substituted piperazinone derivative of interest to researchers in medicinal chemistry and drug development. The strategic placement of an aminophenyl group on the piperazinone scaffold suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. A thorough understanding of its fundamental physical properties, such as melting point and solubility, is a critical prerequisite for its effective use in synthetic protocols, formulation studies, and preliminary pharmacological assessments.

Physicochemical Properties of this compound

A precise understanding of a compound's physical characteristics is fundamental to its application in research and development. The melting point provides a benchmark for purity and identity, while solubility data is essential for designing appropriate solvent systems for reactions, purification, and the preparation of dosing solutions for biological assays.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this range.

Experimental Data:

As of January 2026, no experimentally determined melting point for this compound has been published in the scientific literature.

Predicted Data:

While computational models can offer estimations of physical properties, a reliable predicted melting point for this specific compound is not available from established public databases. The structural complexity and potential for varied intermolecular interactions of this molecule make accurate prediction challenging without experimental validation.

Solubility Profile

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. This is a critical parameter for drug development, influencing everything from synthetic workups to bioavailability.

Experimental Data:

There is no publicly available experimental data on the solubility of this compound in common laboratory solvents.

General Solubility Considerations for Related Structures:

Based on its chemical structure, which features both a polar lactam and a basic aniline moiety, as well as a piperazine core, a qualitative solubility profile can be anticipated. The compound is expected to exhibit some solubility in polar organic solvents. The presence of the basic amino group suggests that its solubility would be significantly enhanced in acidic aqueous solutions due to the formation of a more soluble salt.

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | Capable of hydrogen bonding and strong dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | Moderately to Sparingly Soluble | Hydrogen bonding capability, but may be limited by the larger aromatic structure. |

| Nonpolar | Hexanes, Toluene | Likely Insoluble | Mismatch in polarity; lack of favorable intermolecular interactions. |

| Aqueous | Water | Likely Sparingly Soluble | The polar groups may not be sufficient to overcome the hydrophobicity of the phenyl ring. |

| Aqueous (Acidic) | 0.1 M HCl | Likely Soluble | Protonation of the amino group to form a soluble hydrochloride salt. |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting point and solubility of this compound. These protocols are designed to be self-validating and to generate reliable and reproducible data.

Protocol 1: Melting Point Determination by Capillary Method

This method is a standard and widely accepted technique for determining the melting point of a solid crystalline substance.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/min) to get an approximate melting range.

-

Accurate Determination: For a new sample, cool the apparatus to at least 20 °C below the approximate melting point. Set a slow heating rate (1-2 °C/min) to allow for thermal equilibrium between the sample and the heating block.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the substance.

Causality Behind Experimental Choices:

-

A fine powder ensures uniform heat transfer throughout the sample.

-

A small, well-packed sample minimizes thermal gradients.

-

A slow heating rate is crucial for accuracy, as it ensures that the temperature of the heating block is a true reflection of the sample's temperature.

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining melting point via capillary method.

Protocol 2: Thermodynamic Solubility Assessment by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation of Solvent Systems: Prepare a series of vials containing the desired solvents (e.g., water, methanol, DMSO, 0.1 M HCl).

-

Addition of Excess Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Causality Behind Experimental Choices:

-

Using an excess of the solid ensures that the resulting solution is truly saturated.

-

Extended equilibration at a constant temperature is necessary to reach thermodynamic equilibrium, providing a reproducible solubility value.

-

Careful separation of the solid and liquid phases is critical to avoid overestimation of the solubility.

-

A validated, sensitive analytical method like HPLC is required for accurate quantification of the dissolved solute.

Diagram 2: Shake-Flask Solubility Workflow

Caption: Workflow for determining thermodynamic solubility.

Conclusion

While the specific melting point and solubility of this compound remain to be experimentally determined and published, this guide equips researchers with the necessary protocols and scientific rationale to confidently ascertain these critical physical properties. The application of these standardized methods will not only provide valuable data for individual research projects but also contribute to the broader scientific community's understanding of this promising chemical entity. Adherence to these rigorous experimental approaches ensures the generation of high-quality, reliable data, which is the cornerstone of scientific advancement in drug discovery and development.

References

At the time of this writing, there are no direct literature references providing the experimental physical properties of this compound. The following references pertain to the general methodologies described in this guide.

-

U.S. Pharmacopeia General Chapter <741> Melting Range or Temperature. Source: U.S. Pharmacopeial Convention. [Link]

-

OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. Source: Organisation for Economic Co-operation and Development. [Link]

-

Babu, A. R., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Coamorphous Systems. Crystal Growth & Design, 11(7), 2662–2679. Source: ACS Publications. [Link]

Unlocking the Research Potential of 4-(2-Aminophenyl)piperazin-2-one: A Technical Guide for Drug Discovery Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of therapeutic agents.[1][2] This guide delves into the untapped research potential of a specific, yet underexplored, derivative: 4-(2-Aminophenyl)piperazin-2-one. While direct research on this molecule is nascent, its structural features—combining the versatile piperazin-2-one core with an ortho-substituted aminophenyl moiety—suggest a rich landscape for investigation. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthetic accessibility, postulated biological activities, and a roadmap for its systematic evaluation. By extrapolating from structurally related compounds and established pharmacological principles, we aim to illuminate promising avenues for novel therapeutic development.

The Strategic Value of the Piperazin-2-one Scaffold

The piperazin-2-one ring system is a bioisosteric modification of the more common piperazine ring, introducing a lactam functionality that imparts distinct physicochemical properties. This modification can influence hydrogen bonding capacity, metabolic stability, and conformational rigidity, all of which are critical parameters in drug design. The presence of nitrogen atoms at positions 1 and 4 allows for diverse substitutions, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.[3] The inherent structural and chemical adaptability of the piperazine core has established it as a privileged scaffold in modern drug discovery.[1]

Synthetic Pathways and Considerations

While a definitive, optimized synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be logically approached through established methodologies for piperazinone and N-arylpiperazine formation. A plausible and efficient synthetic strategy would likely involve a multi-step process culminating in the reduction of a nitro-aromatic precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the target molecule at the aryl-nitrogen bond and the amide bond of the piperazinone ring. This suggests key starting materials such as 2-nitroaniline and a suitable C2-N building block.

Key Synthetic Steps

A forward synthesis could be envisioned as follows:

-

Formation of the Piperazin-2-one Ring: A common method for constructing the piperazin-2-one core involves the reaction of an N-substituted ethylenediamine derivative with a two-carbon electrophile, such as a haloacetyl halide.

-

N-Arylation: The introduction of the 2-aminophenyl group can be achieved through nucleophilic aromatic substitution (SNA_r_) on an activated nitro-aromatic ring (e.g., 1-fluoro-2-nitrobenzene) by a pre-formed piperazin-2-one. Alternatively, a palladium-catalyzed Buchwald-Hartwig amination offers a versatile and widely applicable method for coupling piperazin-2-one with a 2-halo-nitrobenzene.[4]

-

Reduction of the Nitro Group: The final step would involve the selective reduction of the nitro group to the corresponding amine. This transformation is commonly and efficiently achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate, or sodium hypophosphite), or using metals in acidic media (e.g., SnCl₂/HCl).[5]

Experimental Protocol: A Generalized Synthetic Workflow

Below is a generalized, step-by-step protocol based on common synthetic transformations for this class of compounds.

Step 1: Synthesis of 4-(2-Nitrophenyl)piperazin-2-one

-

To a solution of piperazin-2-one (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

To this suspension, add 1-fluoro-2-nitrobenzene (1.1 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield 4-(2-nitrophenyl)piperazin-2-one.

Step 2: Reduction to this compound

-

Dissolve 4-(2-nitrophenyl)piperazin-2-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain this compound.

Diagram 1: Proposed Synthetic Pathway

Postulated Biological Activities and Research Applications

The structural motifs within this compound suggest several promising avenues for pharmacological investigation. The broader class of piperazine and piperazinone derivatives has demonstrated a wide range of biological activities.[2]

Central Nervous System (CNS) Disorders

Many N-arylpiperazine derivatives are known to interact with various CNS receptors, particularly serotonergic and dopaminergic receptors. This makes them attractive candidates for the development of antipsychotic, antidepressant, and anxiolytic agents. The specific ortho-amino substitution on the phenyl ring could influence receptor binding selectivity and affinity.

-

Potential Targets: 5-HT₁ₐ, 5-HT₂ₐ, D₂ receptors.

-

Research Application: Development of novel therapeutics for schizophrenia, depression, and anxiety disorders.

Oncology

Recent studies have highlighted the potential of piperazin-2-one derivatives as cytotoxic agents.[6] For instance, certain acetophenone/piperazin-2-one hybrids have been shown to induce DNA damage in triple-negative breast cancer cells.[7] The aminophenyl group in the target molecule could be a key pharmacophoric feature or a handle for further derivatization to enhance anti-cancer activity.

-

Potential Mechanism: Induction of apoptosis, cell cycle arrest, inhibition of protein kinases.[1][7]

-

Research Application: Screening for antiproliferative activity against a panel of cancer cell lines, particularly those with unmet medical needs.

Antimicrobial and Antifungal Activity

The N-arylpiperazine scaffold is present in compounds investigated for their antimicrobial and antifungal properties.[8] Some derivatives act by inhibiting essential fungal enzymes like lanosterol 14α-demethylase (CYP51).[8]

-

Potential Targets: Fungal CYP51, bacterial cell wall synthesis.

-

Research Application: Evaluation against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anti-inflammatory and Analgesic Properties

Derivatives of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates have shown significant analgesic and anti-inflammatory activities.[9] The aminophenylpiperazinone core could be explored for similar properties.

-

Potential Mechanism: Inhibition of cyclooxygenase (COX) enzymes, modulation of inflammatory cytokine production.

-

Research Application: Investigation in in vitro and in vivo models of inflammation and pain.

Methodologies for Biological Evaluation

A systematic evaluation of this compound would involve a tiered screening approach, starting with in vitro assays and progressing to more complex cellular and in vivo models.

In Vitro Assays

| Assay Type | Target/Purpose | Methodology |

| Receptor Binding Assays | Quantify affinity for CNS receptors (e.g., 5-HT₁ₐ, D₂) | Radioligand binding assays using cell membranes expressing the target receptor. |

| Enzyme Inhibition Assays | Determine inhibitory activity against kinases, CYP51, etc. | Biochemical assays measuring enzyme activity in the presence of the compound. |

| Antiproliferative Assays | Assess cytotoxic effects on cancer cell lines | MTT or CellTiter-Glo® assays to measure cell viability.[6][10] |

| Antimicrobial Susceptibility Testing | Determine Minimum Inhibitory Concentration (MIC) | Broth microdilution or disk diffusion methods against a panel of microbes. |

Cellular Assays

-

Cancer Cell Lines: A panel of human cancer cell lines, such as those from the NCI-60 panel, can be used for initial screening.[10] Follow-up studies on promising hits could include cell cycle analysis (by flow cytometry), apoptosis assays (e.g., Annexin V staining), and Western blotting for key signaling proteins.

-

Mechanism of Action Studies: For CNS-active candidates, functional assays measuring downstream signaling (e.g., cAMP accumulation) in response to receptor activation or inhibition are crucial.

Diagram 2: Workflow for Biological Evaluation

Conclusion and Future Directions

This compound represents a molecule of significant, yet largely unexplored, potential. Its structural similarity to a vast number of pharmacologically active compounds provides a strong rationale for its investigation across multiple therapeutic areas, including CNS disorders, oncology, and infectious diseases. This guide provides a foundational framework for initiating research into this promising chemical entity. Future work should focus on the development of a robust synthetic route, followed by a comprehensive biological screening cascade to elucidate its pharmacological profile. Subsequent lead optimization efforts, guided by structure-activity relationship (SAR) studies, could unlock the full therapeutic potential of this and related aminophenylpiperazinones.

References

-

Reilly, S. W., & Mach, R. H. (2016). A Facile, Aerobic, Palladium-Catalyzed Amination of Aryl Chlorides with Piperazine. Organic Letters, 18(20), 5272–5275. Available at: [Link]

-

Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2019). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Molecules, 24(18), 3348. Available at: [Link]

-

Fassihi, A., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 15(4), 747–757. Available at: [Link]

-

Saggioro, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1146. Available at: [Link]